molecular formula C14H16NO2PS B4330774 O,O-diphenyl ethylamidothiophosphate CAS No. 92254-96-1

O,O-diphenyl ethylamidothiophosphate

Cat. No. B4330774
CAS RN: 92254-96-1
M. Wt: 293.32 g/mol
InChI Key: BUOPVZWPFVIOER-UHFFFAOYSA-N
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Description

O,O-diphenyl ethylamidothiophosphate, commonly known as VX, is a highly toxic nerve agent that was first synthesized in 1952 by Ranajit Ghosh and his team at the British firm Imperial Chemical Industries. VX is classified as a weapon of mass destruction by the United Nations.

Mechanism of Action

VX acts as an irreversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of VX exposure include respiratory failure, convulsions, seizures, and death. VX is considered to be one of the most toxic nerve agents and can be lethal in very small doses.

Advantages and Limitations for Lab Experiments

VX has been used as a research tool to study the mechanism of action of acetylcholinesterase inhibitors. Its high toxicity and irreversible inhibition of acetylcholinesterase make it a useful tool for studying the nervous system. However, due to its high toxicity, VX is difficult to handle and requires strict safety precautions.

Future Directions

Future research on VX could focus on developing antidotes and treatments for VX exposure. Additionally, research could focus on developing new methods for detecting VX in the environment and improving decontamination procedures. Finally, research could explore the potential use of VX as a therapeutic agent for certain neurological conditions.

Scientific Research Applications

VX has been extensively studied for its toxicological properties and potential use as a chemical weapon. It has also been used as a research tool to study the mechanism of action of acetylcholinesterase inhibitors.

properties

IUPAC Name

N-diphenoxyphosphinothioylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO2PS/c1-2-15-18(19,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOPVZWPFVIOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326265
Record name N-diphenoxyphosphinothioylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-diphenoxyphosphinothioylethanamine

CAS RN

92254-96-1
Record name NSC526091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-diphenoxyphosphinothioylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-diphenyl ethylamidothiophosphate
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O,O-diphenyl ethylamidothiophosphate
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O,O-diphenyl ethylamidothiophosphate
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O,O-diphenyl ethylamidothiophosphate
Reactant of Route 6
O,O-diphenyl ethylamidothiophosphate

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